ethyl (2R)-5-oxopyrrolidine-2-carboxylate
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Description
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
D-Pyroglutamic acid ethyl ester, also known as Ethyl ®-(-)-2-pyrrolidone-5-carboxylate, primarily targets the enzyme Pyroglutamyl-peptide hydrolase (EC 3.4.11.8) . This enzyme is responsible for removing the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides such as thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LH-RH), neurotensin, and bombesin .
Mode of Action
The compound interacts with its target enzyme by acting as a transition-state aldehyde inhibitor . This means it binds to the enzyme and inhibits its function, thereby preventing the removal of the N-terminal pyroglutamyl residue from the peptides .
Biochemical Pathways
The primary biochemical pathway affected by D-Pyroglutamic acid ethyl ester is the glutathione cycle . In this cycle, the compound is converted to glutamate by the action of 5-oxoprolinase . This process impacts the metabolism of glutathione, a crucial antioxidant in cells, and can have downstream effects on cellular redox balance and detoxification processes.
Pharmacokinetics
Given its molecular weight of 15717 , it is likely to be well-absorbed and distributed in the body. Its metabolism likely involves enzymatic processes, and it is expected to be excreted via the kidneys. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The inhibition of Pyroglutamyl-peptide hydrolase by D-Pyroglutamic acid ethyl ester results in an accumulation of pyroglutamyl-containing peptides . This can have various molecular and cellular effects, depending on the specific peptides involved. For example, if the peptides are involved in hormone signaling, this could impact hormone levels and related physiological processes.
Biochemical Analysis
Biochemical Properties
D-Pyroglutamic acid ethyl ester is involved in various biochemical reactions. It is known to interact with several enzymes and proteins. For instance, it has been found to interact with pyroglutamyl-peptide hydrolase, an enzyme that removes the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
The effects of D-Pyroglutamic acid ethyl ester on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit antinociceptive activity, leading to an increase in the tail flick latency time in rats .
Molecular Mechanism
The molecular mechanism of action of D-Pyroglutamic acid ethyl ester involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with pyroglutamyl-peptide hydrolase, influencing its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Pyroglutamic acid ethyl ester change over time. It has been observed that the maximum value of the tail flick latency for this compound was manifested after 90 minutes of administration . This indicates the compound’s stability and its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of D-Pyroglutamic acid ethyl ester vary with different dosages in animal models. For instance, in a study where the compound was administered to rats in a dose of 20 mg/kg, it was found to exhibit antinociceptive activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
D-Pyroglutamic acid ethyl ester is involved in several metabolic pathways. It is derived from glutamine and is formed during the later stages of biosynthesis at the terminal phases of translation or as a post-translational event
Properties
IUPAC Name |
ethyl (2R)-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOOVQLTTVTJY-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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